3-Bromo-1-butene: A Comprehensive Technical Guide
3-Bromo-1-butene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-butene is a versatile bifunctional molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds.[1][2] Its structure, incorporating both a reactive allylic bromide and a terminal double bond, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the fundamental properties, reactivity, and handling of 3-Bromo-1-butene.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Bromo-1-butene is presented in Table 1. These properties are crucial for its application in various synthetic procedures, dictating reaction conditions and purification methods.
Table 1: Fundamental Properties of 3-Bromo-1-butene
| Property | Value | Reference |
| Chemical Formula | C₄H₇Br | [3] |
| Molecular Weight | 135.004 g/mol | [3] |
| CAS Number | 22037-73-6 | [3] |
| Appearance | Colorless liquid | |
| Density | 1.307 g/cm³ | [3] |
| Boiling Point | 88.7 °C at 760 mmHg | [3] |
| Melting Point | -115.07 °C (estimate) | [3] |
| Flash Point | 7.2 °C | [3] |
| Refractive Index | 1.4686 | [3] |
| Solubility | Insoluble in water, soluble in common organic solvents. | |
| Vapor Pressure | 68.2 mmHg at 25°C | [3] |
Spectroscopic Data
The structural characterization of 3-Bromo-1-butene is well-established through various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for 3-Bromo-1-butene
| Technique | Key Peaks/Signals (ppm or cm⁻¹) | Reference |
| ¹H NMR (CDCl₃) | δ ~1.7 (d, 3H), ~4.6 (m, 1H), ~5.2 (m, 2H), ~5.9 (m, 1H) | [4] |
| ¹³C NMR (CDCl₃) | δ ~25, 55, 117, 138 | [5][6][7] |
| Infrared (IR) | ~3080 (C-H, sp²), ~2970 (C-H, sp³), ~1640 (C=C), ~920, 990 (=C-H bend), ~600 (C-Br) | [8][9] |
| Mass Spectrometry (MS) | m/z 134/136 (M⁺, bromine isotopes), 55 (base peak) | [10][11] |
Reactivity and Synthetic Applications
3-Bromo-1-butene's reactivity is dominated by its two functional groups: the allylic bromide and the terminal alkene. This dual reactivity makes it a valuable precursor in a variety of organic transformations.[1][2]
Nucleophilic Substitution (Sₙ1)
The secondary allylic nature of the carbon-bromine bond makes 3-Bromo-1-butene susceptible to Sₙ1 reactions. The departure of the bromide ion generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic carbon atoms. This can lead to the formation of two regioisomeric products.[12][13][14] Interestingly, 3-bromo-1-butene and 1-bromo-2-butene undergo Sₙ1 reactions at nearly the same rate because they form the same resonance-stabilized allylic carbocation intermediate.[12]
Caption: Sₙ1 Reaction Mechanism of 3-Bromo-1-butene.
Electrophilic Addition
The terminal double bond of 3-Bromo-1-butene readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via the formation of the more stable secondary carbocation, following Markovnikov's rule. The initial protonation of the double bond can lead to a carbocation that is also allylic, introducing the possibility of rearranged products.
References
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
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- 4. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-BROMO-1-BUTENE(22037-73-6) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Bromo-1-butene(5162-44-7) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 3-Bromobut-1-ene | C4H7Br | CID 140876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. homework.study.com [homework.study.com]
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